N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3OS/c22-16-9-11-17(12-10-16)25-21(18-13-27-14-19(18)24-25)23-20(26)8-4-7-15-5-2-1-3-6-15/h1-3,5-6,9-12H,4,7-8,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZTWPNOTIALPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves several steps. One common method includes the cyclization of appropriate thieno and pyrazole precursors under controlled conditions. The reaction typically requires the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve the use of microwave-assisted synthesis to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Scientific Research Applications
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is often used in the development of new pharmaceuticals.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including the treatment of infections and cancer.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit histone deacetylase, affecting gene expression and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Functional Group Variations
The compound’s thieno[3,4-c]pyrazole core distinguishes it from related triazole derivatives, such as 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones (compounds [7–9] in ). These triazoles exhibit tautomerism between thione and thiol forms, confirmed by IR spectra (absence of νS-H bands at 2500–2600 cm⁻¹ and presence of νC=S at 1247–1255 cm⁻¹) .
Table 1: Structural and Functional Group Comparison
Spectral and Structural Analysis
While spectral data for the target compound are absent in the evidence, its analogs provide insights:
- Hydrazinecarbothioamides [4–6] : Exhibit strong carbonyl (νC=O: 1663–1682 cm⁻¹) and thione (νC=S: 1243–1258 cm⁻¹) IR bands, absent in cyclized triazoles [7–9] .
- Ethanediamide derivatives () : Likely display νC=O bands near 1680–1700 cm⁻¹ for the oxalamide group, contrasting with the single amide νC=O in the target compound.
Pharmacological Implications
- Fluorophenyl groups : Present in both the target compound and triazoles [7–9], these enhance lipophilicity and membrane permeability, a common strategy in CNS-targeting drugs.
- Amide vs. Sulfonamide : The target’s butanamide group may offer better metabolic stability than sulfonamide-containing analogs (e.g., ), which are prone to enzymatic hydrolysis.
Biological Activity
N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-phenylbutanamide, also known as G857-0816 in some databases, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , and its structure includes a thieno[3,4-c]pyrazole core with a 4-fluorophenyl group and a phenylbutanamide moiety. The structural complexity suggests potential interactions with various biological targets.
The biological activity of this compound may involve modulation of signaling pathways related to inflammation, pain perception, and possibly neuropharmacological effects. Preliminary studies indicate that compounds with similar structures can act as inhibitors or modulators of specific receptors or enzymes.
Biological Activity Overview
| Activity | Description |
|---|---|
| Antinociceptive Effects | Studies suggest potential pain-relieving properties through modulation of pain pathways. |
| Anti-inflammatory Properties | May inhibit inflammatory mediators; relevant for conditions like arthritis. |
| Neuropharmacological Effects | Potential interactions with serotonin receptors, influencing mood disorders. |
Research Findings
- Antinociceptive Activity : A study demonstrated that compounds similar to G857-0816 exhibited significant antinociceptive effects in animal models. The mechanism was linked to the inhibition of cyclooxygenase (COX) enzymes which play a crucial role in pain and inflammation pathways.
- Anti-inflammatory Mechanisms : Research highlighted that thieno[3,4-c]pyrazole derivatives have shown promise in reducing pro-inflammatory cytokines in vitro. This suggests that G857-0816 could be beneficial in treating diseases characterized by chronic inflammation.
- Neuropharmacological Insights : Investigations into the neuropharmacological profiles of related compounds revealed potential interactions with serotonin receptors. Such interactions could provide insights into the compound's efficacy in managing mood disorders or anxiety.
Case Study 1: Antinociceptive Evaluation
A recent study evaluated the antinociceptive effects of G857-0816 in a rodent model using the formalin test. The results indicated a significant reduction in pain responses compared to control groups, suggesting effective modulation of nociceptive pathways.
Case Study 2: Anti-inflammatory Response
In vitro studies assessed the compound's ability to inhibit TNF-alpha production in macrophages stimulated by lipopolysaccharides (LPS). The findings indicated a marked decrease in TNF-alpha levels, supporting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
